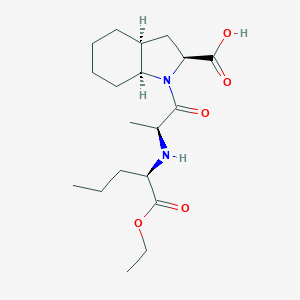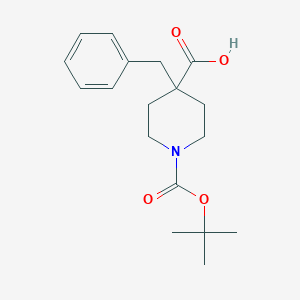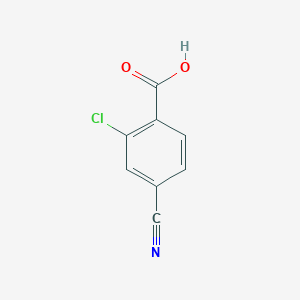
N-(3-chloro-4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)benzamide, also known as CMNB, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical and biological properties.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-methylphenyl)benzamide is still not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methylphenyl)benzamide is its ability to exhibit multiple biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of N-(3-chloro-4-methylphenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several areas of future research for N-(3-chloro-4-methylphenyl)benzamide. One potential direction is to investigate its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as a treatment for cancer, given its ability to inhibit the activity of enzymes such as COX-2. Additionally, future research could focus on improving the solubility of N-(3-chloro-4-methylphenyl)benzamide, which could make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with aniline to produce N-(3-chloro-4-methylphenyl)benzamide. The purity of the compound is typically confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)benzamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as a treatment for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
10286-78-9 |
|---|---|
Nom du produit |
N-(3-chloro-4-methylphenyl)benzamide |
Formule moléculaire |
C14H12ClNO |
Poids moléculaire |
245.7 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clé InChI |
APLQVPPMTCVSKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
Autres numéros CAS |
10286-78-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)


![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)




![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)




